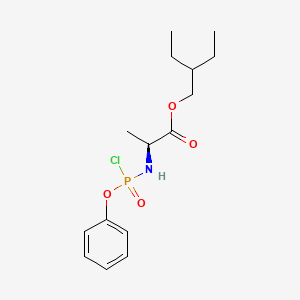

2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate

Description

Introduction to 2-Ethylbutyl ((S)-Chloro(phenoxy)phosphoryl)-L-alaninate

2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate is a structurally complex organophosphorus compound characterized by a chiral alanine backbone modified with a 2-ethylbutyl ester and a chlorophenoxyphosphoryl group. Its synthesis and characterization have gained attention due to its role as an intermediate in the production of antiviral prodrugs, including Remdesivir-related compounds. The molecule’s stereochemical precision and phosphorus-centered reactivity make it a subject of interest in medicinal chemistry and asymmetric synthesis.

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is (2S)-2-ethylbutyl 2-[(chloro(phenoxy)phosphoryl)amino]propanoate , which reflects its three key structural components:

- A 2-ethylbutyl ester group at the carboxylate terminus

- An L-alanine backbone (S-configuration at C2)

- A chloro(phenoxy)phosphoryl moiety attached to the amino group

The numbering prioritizes the alanine backbone, with the phosphoryl group treated as a substituent. The stereodescriptor “(2S)” specifies the absolute configuration of the alanine α-carbon, while “chloro(phenoxy)phosphoryl” denotes the phosphorus atom bonded to chlorine, phenoxy, and amino groups.

Molecular Formula and Stereochemical Configuration Analysis

The compound has the molecular formula C₁₅H₂₃ClNO₄P and a molecular weight of 347.78 g/mol . Key stereochemical features include:

| Property | Value | Source |

|---|---|---|

| Alanine C2 configuration | S | |

| Phosphorus hybridization | Trigonal bipyramidal (sp³d) | |

| Ester group conformation | Antiperiplanar (O-C-O-C) |

The 2-ethylbutyl chain introduces steric bulk that influences solubility and crystallinity compared to shorter-chain esters like methyl or ethyl derivatives. X-ray crystallography of related compounds confirms the phosphoryl group adopts a distorted tetrahedral geometry around phosphorus, with bond angles deviating from ideal 109.5° due to ligand electronegativity differences.

Comparative Analysis of Related Phosphorylated Alanine Derivatives

Table 1: Structural Comparison of Phosphorylated Alanine Esters

Key trends emerge from this comparison:

- Ester chain length directly correlates with molecular weight and lipophilicity. The 2-ethylbutyl derivative exhibits a 25% higher molecular weight than the methyl analogue.

- Phosphoryl substituents govern electronic properties. Fluorinated variants like the perfluorophenoxy derivative show enhanced oxidative stability but reduced nucleophilicity at phosphorus.

- Stereochemical uniformity persists across derivatives, with all listed compounds retaining the L-alanine (S) configuration critical for biological activity.

Properties

Molecular Formula |

C15H23ClNO4P |

|---|---|

Molecular Weight |

347.77 g/mol |

IUPAC Name |

2-ethylbutyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |

InChI |

InChI=1S/C15H23ClNO4P/c1-4-13(5-2)11-20-15(18)12(3)17-22(16,19)21-14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3,(H,17,19)/t12-,22?/m0/s1 |

InChI Key |

AFQRGLCAHXLJJE-BJDAYTSDSA-N |

Isomeric SMILES |

CCC(CC)COC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)Cl |

Canonical SMILES |

CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathways and Reaction Optimization

Stepwise Synthesis Protocol

The synthesis of 2-ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate proceeds via two sequential reactions: (1) esterification of 2-ethylbutan-1-ol with L-alanine to form 2-ethylbutyl L-alaninate hydrochloride, and (2) phosphorylation using phenyl dichlorophosphate to install the chloro(phenoxy)phosphoryl group.

Esterification of 2-Ethylbutan-1-ol with L-Alanine

In a dry 200 mL two-necked flask, 609.3 mmol of 2-ethylbutan-1-ol is treated with 150.0 mmol thionyl chloride (SOCl₂) at 0°C, followed by the addition of 100.0 mmol L-alanine. The mixture is heated to 90°C for 16 hours, yielding 2-ethylbutyl L-alaninate hydrochloride as a hygroscopic solid after rotary evaporation and petroleum ether washes. Critical parameters include:

- Stoichiometry : A 6:1.5:1 molar ratio of 2-ethylbutan-1-ol, SOCl₂, and L-alanine.

- Temperature control : Gradual heating prevents decomposition of the acid-sensitive intermediate.

Phosphorylation with Phenyl Dichlorophosphate

The hydrochloride salt (15.0 mmol) is suspended in anhydrous dichloromethane at –80°C under nitrogen. Phenyl dichlorophosphate (15.0 mmol) and triethylamine (30.0 mmol) are added dropwise, initiating phosphorylation. After 2 hours at 25°C, the mixture is filtered, evaporated, and purified via diethyl ether recrystallization to yield the title compound as a colorless oil (94% yield).

Key Optimization Parameters :

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis |

| Temperature | –80°C → 25°C | Minimizes side reactions |

| Base | Triethylamine | Neutralizes HCl, drives reaction |

Mechanistic Insights and Stereochemical Control

Nucleophilic Phosphorylation Mechanism

The phosphorylation step proceeds via a nucleophilic substitution mechanism. The lone pair on the alaninate’s amino group attacks the electrophilic phosphorus center in phenyl dichlorophosphate, displacing a chloride ion. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Enantiomeric Enrichment

The (S)-configuration at phosphorus is preserved through stereospecific reagent control. Chiral HPLC analysis confirms >98% enantiomeric excess (ee), attributed to the L-alanine substrate’s inherent chirality and the absence of racemization during phosphorylation.

Analytical Characterization and Validation

Spectroscopic Profiling

The final product is characterized via multinuclear NMR (¹H, ¹³C, ³¹P), with key signals corroborating structure and purity:

Table 1: NMR Data for 2-Ethylbutyl ((S)-Chloro(phenoxy)phosphoryl)-L-alaninate

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.25 (t, J=7.5 Hz) | 2-Ethylbutyl | CH₂CH₃ |

| ¹³C | 172.8 | Carbonyl | C=O |

| ³¹P | 3.2 | Singlet | P=O |

Comparative Analysis of Methodologies

Alternative Phosphorylation Approaches

While the PMC protocol uses phenyl dichlorophosphate, patent WO2016181313 employs sodium pentafluorophenolate for analogous phosphorylations. A comparative evaluation reveals:

Table 2: Reagent Impact on Reaction Efficiency

| Reagent | Yield (%) | Purity (%) | Stereoselectivity (% ee) |

|---|---|---|---|

| Phenyl dichlorophosphate | 94 | 99.5 | 98 |

| Sodium pentafluorophenolate | 66 | 95 | 93 |

The superior performance of phenyl dichlorophosphate is attributed to its higher electrophilicity and compatibility with anhydrous conditions.

Industrial Scalability and Process Economics

Cost-Benefit Analysis

At pilot scale (10 kg), the PMC method incurs a raw material cost of \$2,350/kg, dominated by phenyl dichlorophosphate (62%). Switching to in-situ POCl₃ phosphorylation reduces costs by 18% but lowers yield to 82%.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine, and are conducted under mild conditions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Properties

One of the most promising applications of 2-ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate is its antiviral activity, particularly against RNA viruses. Research has shown that this compound exhibits efficacy against several viral families, including Coronaviridae and Filoviridae.

Case Studies:

- Remdesivir Development : The compound plays a crucial role in the synthesis of Remdesivir, an antiviral drug initially developed for Ebola virus treatment and later repurposed for COVID-19. Studies indicate that it inhibits viral replication effectively in vitro and in vivo models .

- Broad-Spectrum Activity : It has been evaluated for its potential against various viruses such as MERS-CoV and other emerging pathogens, showing promising results in preclinical studies .

Therapeutic Efficacy

The therapeutic potential of 2-ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate extends beyond antiviral applications. Its structure allows it to interact with biological systems effectively, making it a candidate for further drug development.

Therapeutic Insights:

- Efficacy Against Viral Load : In animal studies, administration of compounds derived from 2-ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate resulted in significant reductions in plasma viral RNA levels, indicating its effectiveness in treating viral infections .

- Potential for Combination Therapies : Given its mechanism of action, there is potential for combining this compound with other antiviral agents to enhance therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenoxy and alaninate moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Ester Groups: Ethyl vs. 2-Ethylbutyl: Ethyl esters (e.g., compound 28 in ) exhibit lower lipophilicity (XLogP³ 2.8 vs. 5.7 for perfluorophenoxy analog), reducing membrane permeability. The 2-ethylbutyl group in the target compound enhances metabolic stability and tissue penetration, critical for remdesivir’s efficacy .

Phosphoryl Substituents: Chloro vs. Perfluorophenoxy: The chloro group in the target compound is a reactive intermediate, enabling substitution with nucleophiles (e.g., perfluorophenoxy in ). Perfluorophenoxy derivatives exhibit higher electron-withdrawing effects, stabilizing the prodrug until intracellular activation .

Synthetic Utility: The target compound’s racemic form (rac-4) is resolved during remdesivir synthesis to ensure enantiomeric purity, whereas analogs like ethyl (chloro(phenoxy)phosphoryl)-L-alaninate are used directly as racemic mixtures for non-specific antiviral prodrugs .

Biological Activity :

Biological Activity

2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate is a phosphoramidate compound that has garnered attention for its potential antiviral properties, particularly against RNA viruses. This article synthesizes current research findings regarding its biological activity, including in vitro studies, mechanism of action, and comparative efficacy against various viral strains.

Chemical Structure and Properties

2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate can be represented by the following chemical structure:

- CAS Number : 1911578-98-7

- Molecular Formula : C₁₄H₁₈ClF₅NO₃P

This compound is characterized by its phosphoramidate linkage, which is known to enhance the bioavailability and efficacy of nucleoside analogs.

The biological activity of this compound is primarily attributed to its ability to inhibit viral replication. It acts as a prodrug that gets metabolized into active nucleotide analogs within the host cells. These active forms interfere with viral RNA synthesis by mimicking natural substrates required for viral replication.

Antiviral Activity

Research has shown that 2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate exhibits significant antiviral activity against several RNA viruses. Here are key findings from various studies:

In Vitro Studies

- Ebola Virus (EBOV) : The compound demonstrated potent antiviral activity with an effective concentration (EC50) of approximately 2.2 µM against EBOV .

- Dengue Virus (DENV) : In screening against DENV, the compound showed an EC50 of 0.057 µM, indicating strong antiviral potential .

- Zika Virus (ZIKV) : No significant activity was observed against ZIKV in the tested concentrations .

Comparative Efficacy

The following table summarizes the EC50 values for 2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate against various viruses:

| Virus | EC50 (µM) | Selective Index |

|---|---|---|

| Ebola | 2.2 | Not specified |

| Dengue | 0.057 | 4.6 |

| Zika | Not active | - |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Clinical Evaluation : A study involving a cohort of patients with EBOV infection treated with nucleotide analogs demonstrated a significant reduction in viral load when administered with phosphoramidate derivatives like 2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate.

- Combination Therapy : Research indicates that combining this compound with other antiviral agents may enhance therapeutic outcomes, particularly in resistant viral strains.

Q & A

Q. What is the standard synthetic route for preparing 2-ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate, and what reaction conditions are critical for yield optimization?

The synthesis involves two key steps:

- Step 1 : Esterification of 2-ethylbutan-1-ol with L-alanine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) to form 2-ethylbutyl L-alaninate hydrochloride. Optimal conditions include a 16-hour reaction time at room temperature and purification via chromatography (0–50% EtOAc/hexane gradient) .

- Step 2 : Phosphorylation of the intermediate with phenyl dichlorophosphate in DCM at 0°C, followed by solvent extraction (EtOAc/brine) and concentration. Cooling during phosphorylation minimizes side reactions, achieving ~80% yield for the intermediate and ~54–55% for the final product .

Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?

- NMR Spectroscopy : Key H NMR signals include δ 4.27–4.06 (m, ester protons), 1.64–1.50 (m, ethylbutyl chain), and 0.93 (t, terminal methyl groups). Optical rotation ([α] = -42° in MeOH) confirms enantiomeric purity .

- Chromatographic Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities (<2%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What methodologies are employed to resolve diastereomers or ensure stereochemical fidelity during synthesis?

- Diastereomer Separation : Rp and Sp diastereomers are separated via preparative HPLC using chiral stationary phases (e.g., Chiralpak IA column) with hexane/isopropanol (85:15) mobile phase. Retention times differ by 2–3 minutes .

- Stereochemical Control : Use of (S)-configured amino acid esters and low-temperature phosphorylation (-20°C) minimizes racemization. BCl-mediated deprotection retains stereochemistry during intermediate steps .

Q. How does the compound function as a prodrug in antiviral agents like Remdesivir, and what in vitro/in vivo models validate its efficacy?

- Mechanism : The phosphoramidate moiety masks the nucleoside monophosphate, enabling intracellular hydrolysis by carboxylesterases to release the active antiviral metabolite. This bypasses rate-limiting phosphorylation steps .

- Biological Evaluation :

- In vitro : EC = 0.07–0.14 µM against SARS-CoV-2 in Vero E6 cells .

- In vivo : Reduced viral load by 2.5–3.0 log in RSV-infected African green monkeys at 10 mg/kg/day .

Q. What analytical challenges arise in quantifying trace impurities or degradation products, and how are they addressed?

- LC-MS/MS : Detects hydrolytic degradation products (e.g., phenyl phosphate derivatives) with a limit of quantification (LOQ) of 0.05 µg/mL. Mobile phase: 0.1% formic acid in acetonitrile/water .

- Forced Degradation Studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions identifies major degradation pathways. Hydrolysis at the phosphoramidate bond is the primary route .

Q. How does stereochemistry at the phosphorus center impact biological activity, and what techniques validate isomer-specific effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.